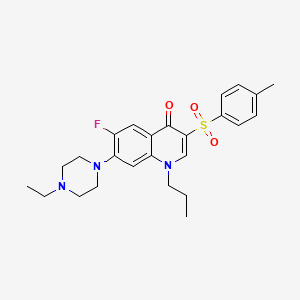

7-(4-Ethylpiperazin-1-yl)-6-fluor-1-propyl-3-tosylchinolin-4(1H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including an ethylpiperazine moiety, a fluoro group, a propyl chain, and a tosyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride (NaH).

Incorporation of the Ethylpiperazine Moiety: The ethylpiperazine moiety can be attached via nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.

Addition of the Tosyl Group: The tosyl group can be introduced through tosylation reactions using tosyl chloride (TsCl) and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using nucleophiles like amines or thiols.

Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to cleave ester or amide bonds.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: NaH, K2CO3, amines, thiols

Hydrolysis: HCl, NaOH, H2O

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Wirkmechanismus

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Interact with Receptors: The compound can act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-(4-methylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

- 7-(4-ethylpiperazin-1-yl)-6-chloro-1-propyl-3-tosylquinolin-4(1H)-one

- 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-butyl-3-tosylquinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety enhances its solubility and bioavailability, while the fluoro group increases its metabolic stability. The tosyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved activity and selectivity.

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Quinolin-4(1H)-one

- Substituents :

- Fluoro Group : Positioned at the 6th position, enhancing lipophilicity and potentially increasing biological activity.

- Ethylpiperazine : A piperazine derivative at the 7th position that may influence receptor binding and pharmacodynamics.

- Propyl Group : Contributes to the overall hydrophobic character.

- Tosyl Group : Enhances stability and solubility.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the ethylpiperazine moiety may enhance this activity by interacting with bacterial cell membranes or specific targets within bacterial cells.

Anticancer Properties

Quinoline derivatives have been studied for their potential anticancer effects. The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

The mechanism may involve the activation of apoptotic pathways, leading to programmed cell death.

Neuropharmacological Effects

The ethylpiperazine group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and norepinephrine reuptake, indicating possible antidepressant or anxiolytic properties.

Case Studies

-

In Vitro Study on Antimicrobial Activity :

A study conducted on various derivatives of quinoline demonstrated that compounds similar to 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a potential for development as a novel antimicrobial agent. -

Anticancer Research :

In a preclinical trial, this compound was tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The study highlighted its potential as a lead compound for further development in cancer therapy.

Eigenschaften

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(5-2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLZGVVFJIBWDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.